molecular formula C25H23N3O3 B11119624 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11119624
M. Wt: 413.5 g/mol
InChI Key: OJCVIXNERURPTM-UHFFFAOYSA-N
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Description

acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and features a quinoline ring system with a pyridine substituent and a carboxamide group . This compound exhibits interesting properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with N-(3,4-dimethoxyphenethyl)amine under suitable conditions.

Industrial Production:: Industrial production methods typically optimize yield and scalability. detailed industrial processes for this compound are not widely available.

Chemical Reactions Analysis

Reactions:: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the quinoline ring can be replaced.

Common Reagents and Major Products::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄). Major products may include carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can yield reduced forms.

    Substitution: Various reagents can introduce substituents, leading to diverse products.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide finds applications in:

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure.

    Chemistry: It serves as a valuable intermediate for synthesizing related compounds.

    Industry: Its properties may be useful in materials science or organic electronics.

Mechanism of Action

The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is unique, similar compounds include:

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-30-23-8-7-17(15-24(23)31-2)9-14-27-25(29)20-16-22(18-10-12-26-13-11-18)28-21-6-4-3-5-19(20)21/h3-8,10-13,15-16H,9,14H2,1-2H3,(H,27,29)

InChI Key

OJCVIXNERURPTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

Origin of Product

United States

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